2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide
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Overview
Description
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is a synthetic organic compound with a unique structure that includes a brominated pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide typically involves the following steps:
Bromination: The starting material, a pyridine derivative, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce an amino group at the 3-position.
Acetylation: The resulting compound is acetylated to form the N-methylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyridine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile
- 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate
Uniqueness
2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10BrN3O2 |
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Molecular Weight |
260.09 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-4-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H10BrN3O2/c1-11-7(13)4-12-2-5(9)8(14)6(10)3-12/h2-3H,4,10H2,1H3,(H,11,13) |
InChI Key |
PDDIOUIEPABSLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
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